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Compound of Interest

Compound Name: Dhodh-IN-15

Cat. No.: B12424948

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of Dhodh-IN-
15, also known as ASLANO0O3, a potent and selective inhibitor of dihydroorotate
dehydrogenase (DHODH). The provided protocols and data are intended to guide researchers
in designing and executing animal studies to evaluate the efficacy and mechanism of action of
this compound, particularly in the context of hematological malignancies such as Acute Myeloid
Leukemia (AML).

Introduction

Dhodh-IN-15 (ASLANOO3) is a second-generation, orally active small molecule inhibitor of the
human DHODH enzyme, a key component in the de novo pyrimidine biosynthesis pathway.[1]
By targeting DHODH, ASLANOO3 disrupts the synthesis of pyrimidines, which are essential for
DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells, such as
cancer cells.[2][3] Preclinical studies have demonstrated its potential as a differentiation-
inducing agent in AML.[4][5][6] ASLANOO3 has shown potent inhibition of DHODH with an IC50
of 35 nM.[4] It has been shown to be safe and well-tolerated in healthy volunteers in a phase 1
trial and is being investigated for the treatment of AML.[1][7]

Data Presentation

The following tables summarize the quantitative data from preclinical animal studies involving
Dhodh-IN-15 (ASLANO0O03).
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Table 1: In Vivo Efficacy of Dhodh-IN-15 (ASLANOO03) in AML Xenograft Models

Animal
Model

Cell Line

Dhodh-
IN-15
(ASLANO
03)
Dosage

Route of
Administr
ation

Treatmen
t Duration

Key
Findings

Referenc
e

NSG Mice

MOLM-14

50 mg/kg

Daily Oral

Gavage

2to 11

weeks

Significantl
y
prolonged

survival

[6]

NSG Mice

THP-1

50 mg/kg

Daily Oral

Gavage

2t011

weeks

Significantl
y
prolonged

survival

[6]

NSG Mice

Patient-
Derived
Xenograft
(PDX)

50 mg/kg

Daily Oral

Gavage

2to0 11

weeks

Reduced
leukemic
burden in
bone
marrow,
peripheral
blood,
spleen,
and liver;
Prolonged

survival

[4][6]

Table 2: Pharmacodynamic Effects of Dhodh-IN-15 (ASLANO003) in AML Xenograft Models
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Dhodh-IN-
Animal Cell Line / 15 .
Biomarker Effect Reference
Model PDX (ASLANO003)
Dosage
Significantly
reduced
percentages
Human
50 mg/kg in bone
) ) CD45+
NSG Mice PDX (daily oral ) marrow, [4]
leukemia )
gavage) peripheral
cells
blood,
spleen, and
liver
Increased
50 mg/kg Human expression,
NSG Mice PDX (daily oral CD11b+ and indicating [4]
gavage) CD14+ cells myeloid

differentiation

Experimental Protocols
Protocol 1: In Vivo Efficacy Study in an AML Xenograft

Mouse Model

Objective: To evaluate the anti-leukemic efficacy of Dhodh-IN-15 (ASLANOO3) in a xenograft

mouse model of AML.

Materials:

Dhodh-IN-15 (ASLANO0O3)

Vehicle (e.g., 0.5% methylcellulose)

AML cell line (e.g., MOLM-14 or THP-1)

Immunocompromised mice (e.g., NSG mice)
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» Standard animal housing and handling equipment
e Oral gavage needles
Procedure:
o Cell Culture and Implantation:
o Culture the chosen AML cell line under standard conditions.

o On Day 0, inoculate immunocompromised mice with the AML cells (e.g., intravenously or
subcutaneously).

e Animal Randomization and Grouping:
o Three days post-inoculation, randomly assign mice to treatment and control groups.
e Drug Preparation and Administration:

o Prepare a suspension of Dhodh-IN-15 (ASLANOO3) in the chosen vehicle at the desired
concentration (e.g., for a 50 mg/kg dose).

o Administer Dhodh-IN-15 (ASLANOOS3) or vehicle to the respective groups via oral gavage
daily.[6]

e Monitoring and Data Collection:

o Monitor the body weight of the animals regularly to assess toxicity. A once-daily dose of 50
mg/kg for 2 to 11 weeks did not affect the animals' body weight in published studies.[6]

o Monitor animal survival.

o At the end of the study or at predetermined time points, collect peripheral blood, bone
marrow, spleen, and liver for analysis of leukemic burden.

e Analysis of Leukemic Burden:
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o Use flow cytometry to quantify the percentage of human CD45+ cells in the collected
tissues to determine the extent of leukemic engraftment.

o Assess differentiation by staining for myeloid markers such as CD11b and CD14.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Dhodh-IN-15 and a typical
experimental workflow for its evaluation in animal models.
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Caption: Signaling pathway of Dhodh-IN-15 (ASLANOO3) in cancer cells.
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Caption: Experimental workflow for in vivo efficacy studies of Dhodh-IN-15.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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